molecular formula C15H26N2O4 B11806340 (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

Cat. No.: B11806340
M. Wt: 298.38 g/mol
InChI Key: RHFGGQQZSTVPEZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Properties

Property Value
Molecular Formula C15H26N2O4
Exact Mass 298.1893 Da
Monoisotopic Mass 298.1893 Da
XLogP3 1.2 (predicted)

The Boc group increases hydrophobicity (logP ~1.2), while the morpholine carbonyl contributes hydrogen-bonding capacity, balancing solubility in polar and nonpolar solvents.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl (3S)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

RHFGGQQZSTVPEZ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by morpholine.

    Esterification: The final step involves the esterification of the piperidine-morpholine intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free piperidine amine. This intermediate is pivotal for further functionalization in drug candidates like PI3Kδ inhibitors :

(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidineTFA(S)-3-(morpholin-4-ylcarbonyl)piperidine+CO2+t-BuOH\text{this compound} \xrightarrow{\text{TFA}} \text{(S)-3-(morpholin-4-ylcarbonyl)piperidine} + \text{CO}_2 + \text{t-BuOH}

Stereospecific Modifications

The chiral center at C3 is preserved during synthesis. Enzymatic or asymmetric catalytic methods ensure high enantiomeric excess (>98%), critical for bioactive molecule development .

Stability and Handling

  • Thermal Stability : Stable under inert atmospheres up to 150°C .

  • Solubility : Soluble in dichloromethane, DMF, and THF; sparingly soluble in water .

  • Storage : Maintain at room temperature in airtight containers to prevent Boc group hydrolysis .

Research Advancements

Recent studies highlight its utility in:

  • Kinase Inhibitor Development : As a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors like ibrutinib analogs .

  • Immunomodulatory Agents : Demonstrated efficacy in lupus nephritis models via PI3Kδ inhibition .

Challenges and Optimizations

  • Stereochemical Purity : Requires chiral chromatography or enzymatic resolution during synthesis .

  • Scale-Up : Biocatalytic methods using ketoreductases improve yield and reduce waste compared to classical resolution .

This compound’s versatility in medicinal chemistry underscores its importance in developing targeted therapies, with ongoing research focused on optimizing synthetic routes and expanding therapeutic applications.

Scientific Research Applications

Therapeutic Potential

The primary applications of (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine are found in the development of novel therapeutics for diseases such as cancer and autoimmune disorders. Research has indicated that derivatives of this compound may act as effective inhibitors of specific protein interactions crucial for disease progression.

Case Study: PI3Kδ Inhibitors
Recent studies have highlighted the role of piperidine derivatives, including those related to this compound, as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). These inhibitors have shown promise in treating systemic lupus erythematosus (SLE) and lupus nephritis by modulating immune responses and reducing tissue damage. In preclinical models, these compounds demonstrated efficacy comparable to established immunosuppressants like mycophenolate mofetil, indicating a significant therapeutic potential in autoimmune conditions .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of specific substituents on the piperidine ring has been linked to enhanced biological activity.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

CompoundSubstituentIC50 (μM)Activity Description
AMorpholine2.7Strong inhibitor of MLL-r leukemia cells
BPhenyl1.6Effective against AF9-DOT1L interaction
CAlkyl>10Reduced activity observed

Research has shown that compounds with a morpholine substituent exhibit potent inhibitory effects on various cancer cell lines, including those with MLL rearrangements. The modification of substituents can significantly alter the compound's efficacy and selectivity, highlighting the importance of SAR studies in drug design .

Pharmacological Insights

The pharmacological characterization of this compound derivatives has revealed their potential as chemical probes for studying protein-protein interactions involved in cancer and other diseases.

Case Study: Anticancer Activity
In vitro studies have demonstrated that certain piperidine derivatives can inhibit the proliferation of acute myeloid leukemia cells with low IC50 values, suggesting their utility as leads for further drug development. The ability to selectively target specific pathways makes these compounds valuable for both research and therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine and related compounds:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference ID
This compound 1-Boc, 3-morpholin-4-ylcarbonyl C₁₅H₂₅N₃O₄ Intermediate in drug synthesis; chiral scaffold for S1R ligands Inferred
4-Anilino-1-Boc-piperidine 1-Boc, 4-anilino C₁₆H₂₄N₂O₂ Precursor for opioid analogs; research/forensic applications
(S)-1-Boc-3-(hydroxymethyl)piperidine 1-Boc, 3-hydroxymethyl C₁₁H₂₁N₂O₃ Chiral building block for asymmetric synthesis
1-Boc-4-hydroxy piperidine 1-Boc, 4-hydroxy C₁₀H₁₉NO₃ Lab reagent; limited toxicological data
1-Boc-Piperidine-3-acetic acid 1-Boc, 3-acetic acid C₁₂H₂₁NO₄ High structural similarity (0.98); synthetic intermediate

Pharmacological and Binding Properties

  • S1R Ligand Activity : Compounds like (S)-enantiomers of Boc-protected piperidines (e.g., 60(S) and 66(S) from docking studies) exhibit salt bridge interactions with residue Glu172 in protein targets. The morpholin-4-ylcarbonyl group in the target compound may enhance hydrophobic interactions in larger cavities near helices α4/α5, similar to derivatives with bulky substituents at position 4 .
  • Stereochemical Effects: (S)-configured piperidines often show superior binding affinity compared to (R)-isomers due to optimal spatial alignment. For example, (S)-1-Boc-3-aminopiperidine derivatives are preferred in synthesizing tricyclic intermediates for kinase inhibitors .

Research Findings and Data

Molecular Docking and RMSD Analysis

Compounds with bulky substituents at position 4 of the piperidine ring (e.g., 37, 62(S)) exhibit RMSD values >4 Å in docking studies, indicating significant conformational shifts. These derivatives adapt to hydrophobic cavities near helices α4/α5, a feature shared with the target compound’s morpholine group .

Biological Activity

(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a morpholine group and a Boc (tert-butoxycarbonyl) protecting group. The molecular formula is C_{14}H_{23N_2O_3 with a molecular weight of approximately 271.35 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Acetylcholinesterase Inhibition

One significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Compounds similar to this compound have demonstrated varying degrees of AChE inhibition:

CompoundIC50 (µM)Target Enzyme
5c0.50eeAChE
7c2.5eqBuChE
7a20.4eeAChE

In vitro studies have shown that derivatives of piperidine can selectively inhibit AChE, indicating potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders .

2. Anticancer Activity

The compound's anticancer potential has been explored through various assays against cancer cell lines, notably breast cancer cells (MCF7). In these studies, several derivatives exhibited significant cytotoxicity:

CompoundIC50 (µg/ml)Cell Line
5<10MCF7
12<10MCF7
15<10MCF7

Compounds like 15 showed promising results by inducing apoptosis in cancer cells, suggesting that modifications to the piperidine structure can enhance anticancer properties .

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Compounds in this class can bind to active sites of enzymes such as AChE and Pin1, disrupting their function.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Molecular docking studies have revealed that these compounds interact with specific residues in target proteins, influencing their activity and stability .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of piperidine derivatives in various biological contexts:

  • Alzheimer's Disease Models : The ability of these compounds to inhibit AChE suggests their potential use in managing symptoms associated with Alzheimer's disease.
  • Cancer Treatment : The anticancer activity observed in cell line studies indicates that further development could lead to effective therapies for breast cancer.
  • Structure-Activity Relationships : Research into SAR has identified key structural features that enhance biological activity, guiding future synthesis efforts.

Q & A

Q. What are the key synthetic routes for preparing (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine?

The synthesis typically involves sequential functionalization of the piperidine scaffold. A common approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Morpholine Carbonylation : Couple the morpholine-4-carbonyl group to the C3 position via an acyl chloride intermediate or carbodiimide-mediated coupling (e.g., EDC/HOBt). For enantiomeric purity, chiral auxiliaries or asymmetric catalysis may be employed .

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Boc₂O/DMAP85–90>98THF, 0°C to RT
EDC/HOBt Coupling70–75>95DCM, RT, 12h

Q. Which spectroscopic methods are effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl), δ 3.5–3.7 ppm (morpholine CH₂), and δ 4.0–4.2 ppm (piperidine CH-N) confirm structural motifs .
    • ¹³C NMR : Carbonyl signals at ~155 ppm (Boc) and ~170 ppm (morpholinyl carbonyl) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected for C₁₆H₂₇N₃O₄: 326.1975) .
  • IR Spectroscopy : Stretches at ~1680 cm⁻¹ (carbamate C=O) and ~1640 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How can conformational analysis inform reactivity in catalytic applications?

The stereoelectronic effects of the Boc group and morpholine carbonyl influence the piperidine ring’s chair conformation. Key steps include:

X-ray Crystallography : Resolves axial vs. equatorial positioning of substituents, impacting nucleophilic reactivity at C3 .

Dynamic NMR : Monitors ring-flipping kinetics to assess steric hindrance from the morpholine group .

DFT Calculations : Predicts transition states for acyl transfer or nucleophilic attacks, guiding catalyst design .

Example : In , spiro-piperidine systems showed restricted rotation due to intramolecular H-bonding, altering reactivity in acyl transfer reactions .

Q. How to resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

  • Reagent Purity : Lower-grade Boc₂O or morpholine derivatives reduce yields. Use freshly distilled reagents.
  • Coupling Conditions : Optimize EDC/HOBt stoichiometry (1.2–1.5 equiv) and reaction time (12–24h) to suppress racemization .
  • Workup Protocols : Replace aqueous extraction with solid-phase extraction (SPE) for moisture-sensitive intermediates .

Case Study : reported 89% yield using Pd/C-mediated hydrogenolysis, whereas achieved 70% via EDC coupling. Adjusting solvent polarity (DMF vs. DCM) improved reproducibility .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Chiral Resolution : Use (S)-proline-derived catalysts or chiral stationary phases (CSPs) in HPLC .
  • Asymmetric Catalysis : Employ Ru-BINAP complexes for hydrogenation of intermediate ketones (e.g., 1-Boc-4-piperidone) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Q. Table 2: Enantiomeric Excess (ee) Optimization

Methodee (%)Key FactorReference
Chiral HPLC>99CSP: Cellulose tris(3,5-dimethylphenylcarbamate)
Ru-BINAP Hydrogenation92–95H₂ pressure (50 psi), 25°C

Q. How does the Boc group influence stability under acidic/basic conditions?

  • Acidic Conditions : Boc deprotection occurs rapidly with TFA (10–20% in DCM, 0°C to RT), generating tert-butyl cation intermediates .
  • Basic Conditions : Stable in pH <10 but degrades in strong bases (e.g., NaOH >1M) via hydrolysis of the carbamate .

Safety Note : Deprotection releases CO₂ gas—use vented reaction setups .

Q. What are the applications in medicinal chemistry?

  • Kinase Inhibitors : The morpholine carbonyl acts as a hydrogen-bond acceptor in ATP-binding pockets (e.g., PI3Kδ inhibitors) .
  • Prodrug Design : Boc protection enhances blood-brain barrier penetration, as seen in neuroactive compound studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.